molecular formula C20H18ClFN4O3S B11512963 4-chloro-N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide

4-chloro-N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide

Cat. No.: B11512963
M. Wt: 448.9 g/mol
InChI Key: RMHWWLOVBNOWCC-UHFFFAOYSA-N
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Description

4-chloro-N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide is a complex organic compound that features a benzamide core substituted with various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazolidinone Core: This involves the reaction of ethyl isothiocyanate with an appropriate amine to form the imidazolidinone ring.

    Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution reaction where the fluorophenyl group is introduced.

    Formation of the Benzamide Core: The final step involves the acylation reaction where the benzamide core is formed by reacting the intermediate with 4-chlorobenzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

4-chloro-N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide
  • 4-chloro-N-(3-ethyl-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide

Uniqueness

The uniqueness of 4-chloro-N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide lies in its specific substitution pattern, which can lead to distinct biological activities and properties compared to similar compounds.

Properties

Molecular Formula

C20H18ClFN4O3S

Molecular Weight

448.9 g/mol

IUPAC Name

4-chloro-N-[3-ethyl-5-[2-(4-fluoroanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C20H18ClFN4O3S/c1-2-25-19(29)16(11-17(27)23-15-9-7-14(22)8-10-15)26(20(25)30)24-18(28)12-3-5-13(21)6-4-12/h3-10,16H,2,11H2,1H3,(H,23,27)(H,24,28)

InChI Key

RMHWWLOVBNOWCC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)NC(=O)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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